1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is an organic compound with the molecular formula C₉H₁₀FIO₂ and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy groups at positions 1 and 3, an iodine atom at position 5, and a fluoromethyl group at position 2 on the benzene ring . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-2-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the fluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of compounds like 1,3-dimethoxy-5-azido-2-(fluoromethyl)benzene.
Oxidation: Formation of 1,3-dimethoxy-5-iodo-2-(formyl)benzene.
Reduction: Formation of 1,3-dimethoxy-5-iodo-2-methylbenzene.
Scientific Research Applications
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The iodine atom can also play a role in facilitating electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-2-iodobenzene: Lacks the fluoromethyl group, making it less reactive in certain substitution reactions.
1,3-Dimethoxy-5-fluorobenzene: Lacks the iodine atom, affecting its reactivity and applications in synthesis.
1,3-Dimethoxy-2-(fluoromethyl)benzene: Lacks the iodine atom, making it less versatile in electrophilic aromatic substitution reactions.
Uniqueness
1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is unique due to the presence of both iodine and fluoromethyl groups, which confer distinct reactivity patterns and applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .
Properties
Molecular Formula |
C9H10FIO2 |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-(fluoromethyl)-5-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
FKTBFMPOJXTJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CF)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.